1H-Indole, 1-(4-methylbenzoyl)-
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Overview
Description
(1H-Indol-1-yl)(p-tolyl)methanone is an organic compound that features an indole ring attached to a p-tolyl group via a methanone linkage. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Indol-1-yl)(p-tolyl)methanone typically involves the reaction of indole with p-tolylmethanone under specific conditions. One common method is the Friedel-Crafts acylation, where indole reacts with p-tolylmethanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of (1H-Indol-1-yl)(p-tolyl)methanone may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(1H-Indol-1-yl)(p-tolyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
(1H-Indol-1-yl)(p-tolyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (1H-Indol-1-yl)(p-tolyl)methanone involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
(1H-Indol-1-yl)(p-tolyl)methanone is unique due to the presence of both an indole ring and a p-tolyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications .
Properties
CAS No. |
69888-36-4 |
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Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
indol-1-yl-(4-methylphenyl)methanone |
InChI |
InChI=1S/C16H13NO/c1-12-6-8-14(9-7-12)16(18)17-11-10-13-4-2-3-5-15(13)17/h2-11H,1H3 |
InChI Key |
IGYQLLRMNWMUPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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